molecular formula C48H72O15 B10855430 5-O-Demethyl-28-hydroxy-Avermectin A1a CAS No. 96722-46-2

5-O-Demethyl-28-hydroxy-Avermectin A1a

Cat. No.: B10855430
CAS No.: 96722-46-2
M. Wt: 889.1 g/mol
InChI Key: ORIHAMOZRDYFCM-UIPRHDOASA-N
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Description

5-O-Demethyl-28-hydroxy-Avermectin A1a: is a derivative of Avermectin B1a, a compound known for its potent antiparasitic properties. This compound is a semi-synthetic derivative of Abamectin and is often used in scientific research due to its unique chemical structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a typically involves the demethylation of Avermectin B1a. This process can be achieved through various chemical reactions, including the use of demethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often utilizing advanced techniques to ensure high purity and yield. The process is carefully monitored to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-O-Demethyl-28-hydroxy-Avermectin A1a undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5-O-Demethyl-28-hydroxy-Avermectin A1a has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material in various chemical analyses and studies.

    Biology: Investigated for its potential biological activities, including antiparasitic and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections and viral diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-O-Demethyl-28-hydroxy-Avermectin A1a involves binding to specific molecular targets, such as glutamate-gated chloride channels in invertebrate neurons. This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and paralysis of the parasite . This mechanism is similar to that of its parent compound, Avermectin B1a .

Comparison with Similar Compounds

Uniqueness: Its ability to inhibit SARS-CoV-2 in vitro highlights its potential as a valuable research tool in the fight against viral diseases .

Properties

CAS No.

96722-46-2

Molecular Formula

C48H72O15

Molecular Weight

889.1 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-18',21',24'-trihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-45,49-51,53H,11,16,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1

InChI Key

ORIHAMOZRDYFCM-UIPRHDOASA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(OC5C4(C(C=C(C5O)C)C(=O)O3)O)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

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